2-Amino-2-[2-(trifluoromethyl)phenyl]acetonitrile hydrochloride
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Overview
Description
2-Amino-2-[2-(trifluoromethyl)phenyl]acetonitrile hydrochloride is a chemical compound with the CAS Number: 127952-87-8 . It has a molecular weight of 236.62 . The IUPAC name for this compound is amino [2- (trifluoromethyl)phenyl]acetonitrile hydrochloride . It is a powder at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H7F3N2.ClH/c10-9(11,12)7-4-2-1-3-6(7)8(14)5-13;/h1-4,8H,14H2;1H . This code provides a specific textual representation of the compound’s molecular structure.Physical and Chemical Properties Analysis
This compound is a powder at room temperature . The storage temperature is at room temperature . Unfortunately, other physical and chemical properties like solubility, density, and boiling point were not found in the search results.Scientific Research Applications
Chromatography Applications
Hydrophilic interaction chromatography (HILIC) is a valuable technique for separating polar, weakly acidic, or basic samples, using highly organic mobile phases, typically rich in acetonitrile. This method enhances ionization in mass spectrometry, increasing the technique's popularity for analyzing peptides, proteins, drugs, metabolites, and various natural compounds. Different stationary phases, such as bare silica gel and silica-based amino-, amido-, cyano-, and other polar stationary phases, are used to achieve specific separation goals. The separation selectivity in HILIC mode complements that in reversed-phase and other modes, making it attractive for two-dimensional applications in chromatography (Jandera, 2011).
Degradation Studies
Nitisinone (2-(2-nitro-4-trifluoromethylbenzoyl)-1,3-cyclohexanedione, NTBC) studies shed light on the degradation processes of related compounds, employing liquid chromatography coupled with mass spectrometry (LC-MS/MS) to determine stability under various conditions. This research reveals the stability of NTBC and its degradation products, contributing to a better understanding of the medical applications and potential risks of such compounds (Barchańska et al., 2019).
Chemical Synthesis and Structural Properties
The synthesis and structural properties of novel substituted compounds, such as 2-trichloromethyl-3-phenyl-1,3-thiazolidin-4-ones, have been investigated. This research provides insights into the reaction mechanisms and product conformations, contributing to the broader field of chemical synthesis and offering potential applications for 2-Amino-2-[2-(trifluoromethyl)phenyl]acetonitrile hydrochloride as a precursor or intermediate in producing structurally complex molecules (Issac & Tierney, 1996).
Safety and Hazards
The safety information available indicates that the compound has some hazards associated with it. The GHS pictograms indicate a warning signal . The hazard statements include H315, H319, and H335 . These codes correspond to causes skin irritation, causes serious eye irritation, and may cause respiratory irritation respectively . The precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 . These codes provide safety measures to be taken while handling the compound .
Properties
IUPAC Name |
2-amino-2-[2-(trifluoromethyl)phenyl]acetonitrile;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F3N2.ClH/c10-9(11,12)7-4-2-1-3-6(7)8(14)5-13;/h1-4,8H,14H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRLNCKJANLAWOX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(C#N)N)C(F)(F)F.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClF3N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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